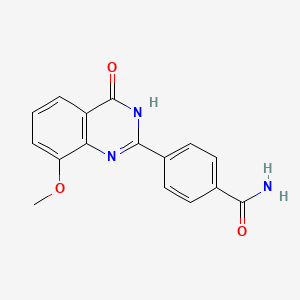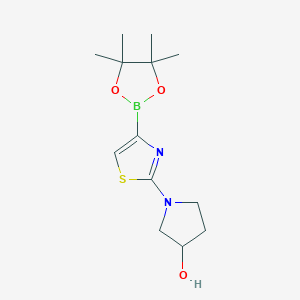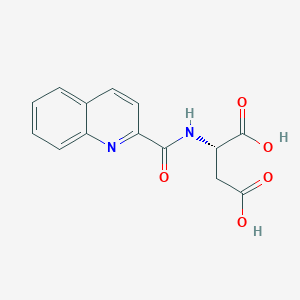![molecular formula C18H24N2O2 B11836775 tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate](/img/structure/B11836775.png)
tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-4-(1H-Pyrrolo[3,2-b]pyridin-7-yl)cyclohexancarboxylat umfasst in der Regel mehrere Schritte, ausgehend von leicht zugänglichen Ausgangsmaterialien. Ein gängiger Ansatz besteht darin, zunächst den Pyrrolo[3,2-b]pyridin-Kern durch eine Reihe von Cyclisierungsreaktionen zu synthetisieren. Dieser Kern wird dann mit einer tert-Butyl-Estergruppe und einer Cyclohexancarboxylat-Einheit funktionalisiert. Die Reaktionsbedingungen beinhalten oft die Verwendung starker Säuren oder Basen, hoher Temperaturen und inerter Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Kristallisation, Destillation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tert-Butyl-4-(1H-Pyrrolo[3,2-b]pyridin-7-yl)cyclohexancarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen am Pyrrolo[3,2-b]pyridin-Kern auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid zur Bromierung und Grignard-Reagenzien zur Alkylierung.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine liefern kann .
Wissenschaftliche Forschungsanwendungen
Tert-Butyl-4-(1H-Pyrrolo[3,2-b]pyridin-7-yl)cyclohexancarboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle eingesetzt.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder Antikrebs-Eigenschaften.
Medizin: Als potenzieller Wirkstoffkandidat für verschiedene Krankheiten untersucht.
Industrie: Zur Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-4-(1H-Pyrrolo[3,2-b]pyridin-7-yl)cyclohexancarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tert-Butyl-4-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperazin-1-carboxylat: Eine weitere Verbindung mit einem ähnlichen Pyrrolo[2,3-b]pyridin-Kern.
Tert-Butyl-4-(5-Chlor-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazin-1-carboxylat: Enthält einen Chlorsubstituenten am Pyrrolo[2,3-b]pyridin-Kern.
Einzigartigkeit
Tert-Butyl-4-(1H-Pyrrolo[3,2-b]pyridin-7-yl)cyclohexancarboxylat ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Cyclohexancarboxylat-Einheit einzigartig. Diese strukturelle Einzigartigkeit kann zu unterschiedlicher chemischer Reaktivität und biologischer Aktivität im Vergleich zu ähnlichen Verbindungen führen .
Eigenschaften
Molekularformel |
C18H24N2O2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)13-6-4-12(5-7-13)14-8-10-19-15-9-11-20-16(14)15/h8-13,20H,4-7H2,1-3H3 |
InChI-Schlüssel |
QGSHRMBAAGWXDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)C2=C3C(=NC=C2)C=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)
![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride](/img/structure/B11836712.png)







![N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11836752.png)

